molecular formula C18H14Cl2N2O B7458124 (E)-2-cyano-3-(2,6-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide

(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide

Cat. No. B7458124
M. Wt: 345.2 g/mol
InChI Key: IREAYXYXDQMNPZ-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide, commonly known as DCPA, is a chemical compound that belongs to the family of herbicides. DCPA is used to control weeds in various crops and is considered a safe herbicide for use in agriculture.

Mechanism of Action

DCPA works by inhibiting the growth of weeds. It does this by interfering with the synthesis of lipids in the weed cells. DCPA inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of lipids. This leads to the accumulation of toxic intermediates in the weed cells, which eventually leads to cell death.
Biochemical and Physiological Effects:
DCPA has been shown to have minimal toxicity to mammals and birds. It is rapidly metabolized in the body and excreted in the urine. DCPA has been shown to have no significant effects on the reproductive system, nervous system, or immune system of mammals.

Advantages and Limitations for Lab Experiments

DCPA is a safe herbicide for use in agriculture and has minimal toxicity to mammals and birds. It is also relatively easy to synthesize and is commercially available. However, DCPA has limitations for use in lab experiments. It is not water-soluble and is therefore difficult to use in aqueous solutions. DCPA can also be affected by soil pH and organic matter content, which can affect its efficacy.

Future Directions

There are several future directions for the study of DCPA. One area of research is the development of new formulations of DCPA that are more effective and easier to use. Another area of research is the study of the mechanism of action of DCPA in cancer cells. This could lead to the development of new cancer treatments based on DCPA. Finally, the study of the environmental impact of DCPA is an important area of research, as it is used extensively in agriculture and can potentially affect the environment.

Synthesis Methods

DCPA can be synthesized using a simple reaction between 2,6-dichlorobenzonitrile and (1-phenylethyl)acetylene. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The yield of DCPA can be improved by using a catalyst such as copper(II) iodide.

Scientific Research Applications

DCPA has been extensively studied for its herbicidal properties. It is used to control weeds in various crops such as corn, soybean, and cotton. DCPA has been shown to be effective against a wide range of weeds, including broadleaf and grassy weeds. In addition to its herbicidal properties, DCPA has also been studied for its potential use in cancer treatment. Studies have shown that DCPA inhibits the growth of cancer cells and induces apoptosis in cancer cells.

properties

IUPAC Name

(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O/c1-12(13-6-3-2-4-7-13)22-18(23)14(11-21)10-15-16(19)8-5-9-17(15)20/h2-10,12H,1H3,(H,22,23)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREAYXYXDQMNPZ-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C=CC=C2Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=C(C=CC=C2Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.